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Abstract

(4S,7R)-Hexamethylindanopyran, a key stereoisomer of the widely used fragrance ingredient
Galaxolide® (HHCB), is a polycyclic musk renowned for its potent and pleasant olfactory
properties. This technical guide provides a comprehensive overview of the chemical properties,
structure, and relevant biological interactions of this specific enantiomer. Due to the limited
availability of experimental data for the isolated (4S,7R) isomer, this document leverages data
from studies on Galaxolide mixtures and related stereoisomers to present a thorough
understanding of its characteristics. This guide includes a summary of its physicochemical
properties, a detailed discussion of its synthesis and analytical separation, and an exploration
of its interaction with olfactory receptors.

Chemical Identity and Structure

(4S,7R)-Hexamethylindanopyran is one of the four principal stereoisomers of 1,3,4,6,7,8-
hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[glisochromene. Its chemical structure is
characterized by a fused ring system consisting of an indane and a pyran moiety, with six
methyl groups as substituents. The stereochemistry at the chiral centers C4 and C7 is crucial
for its distinct musk odor.[1]
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Table 1: Chemical Identifiers for (4S,7R)-Hexamethylindanopyran

Identifier Value

(4S,7R)-4,6,6,7,8,8-Hexamethyl-1,3,4,7-

UPAC Name tetrahydrocyclopenta[glisochromene[2]
Synonyms (4S,7R)-Galaxolide, HHCB ((-)-(4S,7R)-form)[2]
CAS Number 252332-95-9[2]

Molecular Formula C1sH260][2]

Molecular Weight 258.4 g/mol [2]

InChl Key ONKNPOPIGWHAQC-NEPJUHHUSA-N][2]

Physicochemical Properties

Experimental physicochemical data specifically for the isolated (4S,7R)-
Hexamethylindanopyran isomer is scarce in publicly available literature. The data presented
below is largely based on the commercial mixture of Galaxolide or other specific isomers and
should be considered as an approximation for the (4S,7R) enantiomer.

Table 2: Physicochemical Properties of Hexamethylindanopyran (Galaxolide Mixture and
Related Isomers)
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Property Value Reference Isomer/Mixture
) Viscous liquid at room ) )
Physical State Galaxolide Mixture[1]
temperature
Melting Point -20 °C Galaxolide Mixture[1]
Boiling Point ~330 °C (estimated) Galaxolide Mixture[1]
log Kow (Octanol-Water ) )
N o 53-5.9 Galaxolide Mixture[1]
Partition Coefficient)
Water Solubility 1.65-1.99 mg/L at 25 °C Galaxolide Mixture
(4S,7R) and (4S,7S)
Odor Threshold As low as 1 ng/L

isomers[1]

Synthesis and Experimental Protocols

The synthesis of specific stereocisomers of hexamethylindanopyran, such as the (4S,7R) form,
requires stereoselective methods to control the configuration at the two chiral centers. A
patented method for the synthesis of "(4S, 7RS)-Jiale muskiness" provides a viable, though not

exhaustively detailed, pathway.[3][4][5]

Synthetic Pathway Overview

A plausible synthetic route involves the following key transformations[3][5]:

o Grignard Reagent Formation: Bromo-pentamethyl indane is reacted with magnesium metal
to form the corresponding Grignard reagent.

» Silane Formation: The Grignard reagent is then reacted with a silicon-containing compound,
such as tetramethoxysilane, to produce a pentamethyl indane silane derivative.

o Asymmetric Cross-Coupling: An asymmetric Hiyama cross-coupling reaction is performed
between the pentamethyl indane silane and a racemic 2-bromopropionate derivative. This
step is crucial for establishing the desired stereochemistry and is catalyzed by a chiral nickel
complex, such as one containing (1S, 2S)-N,N-dimethyl-1,2-diphenyl diaminoethane.
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e Reduction: The resulting ester is reduced to the corresponding alcohol using a reducing
agent like diisobutylaluminum hydride (DIBAL-H).

o Cyclization: Finally, the alcohol undergoes a cyclization reaction with paraformaldehyde to
yield the target (4S,7R)-Hexamethylindanopyran.
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Caption: Synthetic pathway for (4S,7R)-Hexamethylindanopyran.

General Experimental Protocol for Synthesis

The following is a generalized protocol based on the patented synthesis. Specific quantities
and reaction conditions would require optimization.[3][5]

o Step 1: Grignard Reagent and Silane Formation:

o Under an inert atmosphere (e.g., argon), react bromo-pentamethyl indane with
magnesium turnings in an appropriate ether solvent (e.g., THF) to form the Grignard
reagent.

o Add tetramethoxysilane to the Grignard solution and stir to form the pentamethyl indane

silane.
e Step 2: Asymmetric Hiyama Cross-Coupling:

o In a separate reaction vessel, prepare the chiral nickel catalyst in situ by mixing a nickel
salt (e.g., NiCl2) with the chiral ligand ((1S, 2S)-N,N-dimethyl-1,2-diphenyl diaminoethane).

o Add the pentamethyl indane silane and racemic 2-bromopropionate to the catalyst mixture

in a suitable solvent.

o Heat the reaction mixture to facilitate the cross-coupling. Monitor the reaction progress by
a suitable analytical technique (e.g., GC-MS).
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e Step 3: Reduction to the Alcohol:

o

After completion of the coupling reaction, purify the resulting ester.

[¢]

Dissolve the ester in an appropriate solvent (e.g., toluene) and cool to a low temperature
(e.g., -78 °C).

[¢]

Slowly add a solution of DIBAL-H.

[¢]

Allow the reaction to warm to room temperature and quench carefully.

e Step 4: Cyclization to (4S,7R)-Hexamethylindanopyran:

o

Dissolve the purified alcohol in a suitable solvent.

[¢]

Add paraformaldehyde and an acid catalyst.

[¢]

Heat the mixture to effect cyclization.

[e]

Upon completion, quench the reaction and purify the final product using column
chromatography.

Analytical Methods for Chiral Separation

The analysis and separation of the stereocisomers of hexamethylindanopyran are critical for
quality control and for studying the biological activity of individual isomers. Chiral
chromatography is the most effective technique for this purpose.[6][7][8][9][10]

Chiral Gas Chromatography (GC)

Chiral GC is a powerful tool for the enantioselective analysis of volatile compounds like
hexamethylindanopyran.

 Principle: A chiral stationary phase (CSP) within the GC column interacts differently with the
enantiomers, leading to different retention times and thus their separation.

o Typical Stationary Phases: Modified cyclodextrins are commonly used CSPs for this type of
separation.
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o Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for
detection and quantification.

Chiral High-Performance Liquid Chromatography
(HPLC)

Chiral HPLC is another widely used technique for the separation of stereocisomers.

e Principle: Similar to chiral GC, a chiral stationary phase in the HPLC column enables the
separation of enantiomers.

o Typical Stationary Phases: Polysaccharide-based CSPs (e.g., cellulose or amylose
derivatives) are often effective for separating a wide range of chiral compounds.

o Mobile Phase: The mobile phase composition (a mixture of solvents like hexane and
isopropanol) is optimized to achieve the best separation.

o Detection: UV detection is commonly used if the molecule has a suitable chromophore.

Chiral Gas Chromatography (GC) | | Chiral High-Performance Liquid Chromatography (HPLC)
Galaxolide Isomer Mixture Galaxolide Isomer Mixture
Chiral GC Column Chiral HPLC Column
(e.g., modified cyclodextrin) (e.g., polysaccharide-based)
Separated Isomers Separated Isomers
FID or MS Detector UV Detector
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Caption: Workflow for chiral separation of Hexamethylindanopyran isomers.

Spectroscopic Data

Detailed experimental spectroscopic data for the isolated (4S,7R)-Hexamethylindanopyran is

not readily available. The following represents expected spectral characteristics based on its

structure and data from the Galaxolide mixture.

Table 3: Expected Spectroscopic Data for (4S,7R)-Hexamethylindanopyran

Technique

Expected Key Features

1H NMR

- Multiple signals in the aliphatic region (0.8 - 2.5
ppm) corresponding to the numerous methyl
and methylene protons. - Signals for the
aromatic protons. - Signals for the protons on

the pyran ring.

13C NMR

- Resonances for the six distinct methyl
carbons. - Signals for the methylene carbons in
the pyran and indane rings. - Signals for the
quaternary carbons. - Resonances for the

aromatic carbons.

Mass Spectrometry (MS)

- Amolecular ion peak (M+) at m/z 258. -
Characteristic fragmentation patterns resulting
from the loss of methyl groups and other

fragments from the ring system.

Infrared (IR) Spectroscopy

- C-H stretching vibrations for aliphatic and
aromatic groups (~2850-3100 cm™1). - C-O-C
stretching vibration for the ether linkage in the
pyran ring (~1050-1150 cm~1). - Aromatic C=C
stretching vibrations (~1450-1600 cm~1).

Biological Activity and Signaling Pathway
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The primary biological activity of (4S,7R)-Hexamethylindanopyran is its function as a musk
odorant. The perception of musk odors is mediated by specific olfactory receptors (ORs), which
are G-protein coupled receptors (GPCRSs) located on the surface of olfactory sensory neurons.

Olfactory Receptors for Musk Compounds

Several human olfactory receptors have been identified that respond to various musk
compounds, including Galaxolide. These include OR5AN1, OR1A1, OR5A2, and OR4D6.[11]
[12][13][14] Specifically, genetic variations in OR4D6 have been associated with differences in
the perception of Galaxolide.[14] While the specific interaction of the (4S,7R) isomer with these
receptors has not been detailed, it is highly probable that it binds to one or more of these, with
its specific stereochemistry contributing to a high-affinity interaction.

Olfactory Signaling Pathway

The binding of an odorant molecule like (4S,7R)-Hexamethylindanopyran to its cognate
olfactory receptor initiates a downstream signaling cascade.

o Receptor Binding: The odorant molecule binds to a specific olfactory receptor on the cilia of
an olfactory sensory neuron.

o G-protein Activation: This binding event causes a conformational change in the receptor,
which in turn activates a coupled G-protein (Gaolf).

o Adenylate Cyclase Activation: The activated Gaolf subunit stimulates adenylyl cyclase IlI.

o CAMP Production: Adenylyl cyclase Ill catalyzes the conversion of ATP to cyclic AMP
(CAMP).

e lon Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

» Depolarization: The opening of CNG channels allows an influx of cations (Na* and Ca?*),
leading to depolarization of the neuron's membrane.

» Action Potential: If the depolarization reaches a certain threshold, an action potential is
generated and transmitted along the axon of the olfactory sensory neuron to the olfactory
bulb in the brain, where the signal is further processed, leading to the perception of smell.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.pnas.org/doi/10.1073/pnas.1713026115
https://www.researchgate.net/publication/259447921_Olfactory_Receptor_and_Neural_Pathway_Responsible_for_Highly_Selective_Sensing_of_Musk_Odors
https://www.u-tokyo.ac.jp/focus/en/articles/a_00475.html
https://www.biorxiv.org/content/10.1101/2021.04.27.441177v1.full-text
https://www.biorxiv.org/content/10.1101/2021.04.27.441177v1.full-text
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12760529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

(4S,7R)-Hexamethy|ind@

Olfactory Receptor
(e.g., OR4D6)

Activates

G-protein (Gaolf)

Activates

Adenylyl Cyclase llI

ATP Catalyzes

Conhversion

—_————]

Cyclic Nucleotide-Gated
lon Channel

Cation Influx
(Nat+, Caz*)

:

Depolarization

'

Action Potential to
Olfactory Bulb

Click to download full resolution via product page

Caption: Olfactory signaling pathway for musk compounds.
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Conclusion

(4S,7R)-Hexamethylindanopyran is a structurally complex and olfactorily significant molecule.
While a complete experimental dataset for this specific isomer is not yet available, this guide
provides a comprehensive overview based on the existing literature for Galaxolide and its
related compounds. The stereoselective synthesis and chiral separation of this enantiomer are
key challenges and areas for future research. A deeper understanding of its interaction with
specific olfactory receptors will be crucial for the development of new and improved musk
fragrances and for elucidating the fundamental principles of olfaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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